3-(Chloromethyl)-2,5-difluoropyridine
Description
3-(Chloromethyl)-2,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and an approximate molecular weight of 163.56 g/mol. The compound features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and a chloromethyl (-CH₂Cl) group at the 3-position.
The chloromethyl group provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and influence electronic properties, which are critical in drug design .
Properties
Molecular Formula |
C6H4ClF2N |
|---|---|
Molecular Weight |
163.55 g/mol |
IUPAC Name |
3-(chloromethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
InChI Key |
DLZWYHJJTYKCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted pyridines (e.g., 3-(azidomethyl)-2,5-difluoropyridine)
- Aldehydes (e.g., 3-(formyl)-2,5-difluoropyridine)
- Carboxylic acids (e.g., 3-(carboxyl)-2,5-difluoropyridine)
Scientific Research Applications
3-(Chloromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 3-(Chloromethyl)-2,5-difluoropyridine:
Spectroscopic and Physical Properties
- ¹⁹F NMR : Fluorine atoms in 2,5-positions create distinct coupling patterns. For instance, 3,5-difluoropyridine () exhibits J-coupling constants (²J₃F-₅F ≈ 12 Hz), which differ from derivatives with substituents at the 3-position .
- Molecular Weight and Solubility : The chloromethyl group increases molecular weight (~163 g/mol) compared to 3-Chloro-2,5-difluoropyridine (149.53 g/mol, ), likely reducing aqueous solubility but enhancing lipid membrane permeability .
Research Findings and Key Insights
- Regiochemical Exhaustive Functionalization : Schlosser’s work () highlights that fluorine directs substitution to specific positions, enabling precise synthesis of derivatives like this compound .
- Hyperpolarized NMR : The SABRE-SHARPER method () enhances ¹⁹F NMR sensitivity for fluoropyridines, aiding in structural analysis of complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
